4-吡啶丁酸

描述

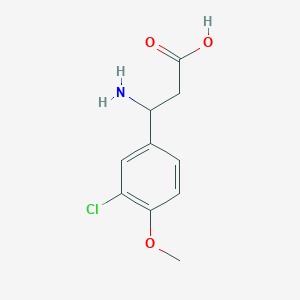

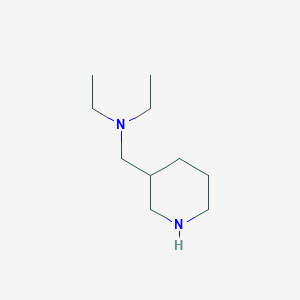

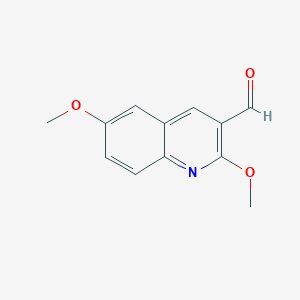

3-(Pyridin-4-yl)butanoic acid is a chemical compound with the molecular formula C9H11NO2 . It is also known as 3-Pyridinebutanoic acid . The compound is related to 4-(3-Pyridinyl)butanoic acid, which has a similar structure .

Synthesis Analysis

The synthesis of compounds related to 3-(Pyridin-4-yl)butanoic acid has been reported in the literature. For instance, the synthesis of 3-(pyridin-4-yl)-1,2,4-triazines has been described, which involves the condensation of isonitrosoacetophenone hydrazones . Another study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure of 3-(Pyridin-4-yl)butanoic acid can be represented by the InChI code 1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H .Chemical Reactions Analysis

The chemical reactions involving compounds related to 3-(Pyridin-4-yl)butanoic acid have been studied. For example, the reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with various compounds have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Pyridin-4-yl)butanoic acid include a molecular weight of 201.65, and it appears as a powder . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.1±17.0 °C at 760 mmHg, and a flash point of 149.8±20.9 °C .科学研究应用

药物化学:抑制剂合成

该化合物可用作修饰针对体内特定酶或受体的抑制剂的反应物。 例如,它可以参与合成与癌症治疗策略相关的基质金属蛋白酶抑制剂 .

有机合成:化合物形成的反应物

它在有机合成反应中充当反应物,例如温瑞伯酰胺与镁化的恶唑之间的反应,从而形成具有潜在药物应用的复杂有机分子 .

糖尿病管理:降低血糖

从4-吡啶丁酸衍生的化合物可能在降低血糖水平中发挥作用,这对控制糖尿病和相关的疾病,如高血糖和胰岛素抵抗,是有益的 .

酶抑制:DYRK1A抑制剂

它可用于合成双特异性酪氨酸磷酸化调节激酶 1A (DYRK1A) 的抑制剂,该激酶在唐氏综合征等神经系统疾病中发挥作用 .

烟草研究:副产物分析

作为烟草特异性 N-亚硝胺的副产物,该化合物可以被分析以了解与烟草相关疾病相关的代谢途径 .

材料科学:金属有机框架 (MOFs)

安全和危害

作用机制

Target of Action

It’s known that similar compounds participate in various chemical reactions, such as the suzuki–miyaura coupling .

Mode of Action

For instance, 4-Piperidine butyric acid hydrochloride is used in the synthesis of FK866, an inhibitor of NAD biosynthesis .

Biochemical Pathways

A related compound, 4-oxo-4-(pyridin-3-yl)butanoic acid, is a byproduct of tobacco-specific n-nitrosamines generated by cytochrome p-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation .

Pharmacokinetics

It’s worth noting that similar compounds are commonly found in the urine of smokers, suggesting they are metabolized and excreted .

Result of Action

Related compounds have been used in the synthesis of various substances, indicating their potential utility in chemical reactions .

Action Environment

It’s known that similar compounds are stable under normal temperatures and pressures .

生化分析

Biochemical Properties

3-(Pyridin-4-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and metabolic pathways. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the hydroxylation of methylnitrosaminopyridylbutanone . The interaction with cytochrome P450 enzymes leads to the formation of metabolites that can be further studied for their biological effects. Additionally, 3-(Pyridin-4-yl)butanoic acid has been shown to participate in the synthesis of inhibitors of NAD biosynthesis, such as FK866 .

Cellular Effects

The effects of 3-(Pyridin-4-yl)butanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Furthermore, 3-(Pyridin-4-yl)butanoic acid can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-(Pyridin-4-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. It binds to cytochrome P450 enzymes, leading to the inhibition or activation of these enzymes . This binding interaction results in changes in gene expression and enzyme activity, which in turn affect various cellular processes. Additionally, 3-(Pyridin-4-yl)butanoic acid has been shown to modulate the activity of NAD biosynthesis inhibitors, further highlighting its role in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Pyridin-4-yl)butanoic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-(Pyridin-4-yl)butanoic acid has been observed to result in sustained changes in gene expression and cellular metabolism, indicating its potential for long-term biochemical research applications .

Dosage Effects in Animal Models

The effects of 3-(Pyridin-4-yl)butanoic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, 3-(Pyridin-4-yl)butanoic acid can lead to toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization in the use of this compound for biochemical research and therapeutic applications.

Metabolic Pathways

3-(Pyridin-4-yl)butanoic acid is involved in several metabolic pathways, including the NAD biosynthesis pathway. It interacts with enzymes such as cytochrome P450 and NAD biosynthesis inhibitors, influencing the overall metabolic flux and metabolite levels within the cell . This compound’s role in these pathways underscores its potential as a tool for studying cellular metabolism and enzyme regulation.

Transport and Distribution

Within cells and tissues, 3-(Pyridin-4-yl)butanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The transport and distribution of this compound are crucial for its effectiveness in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(Pyridin-4-yl)butanoic acid is influenced by targeting signals and post-translational modifications. This compound is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . The precise localization of 3-(Pyridin-4-yl)butanoic acid is essential for its activity and function in biochemical reactions.

属性

IUPAC Name |

3-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSQGRVBIOODEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300196 | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373356-33-3 | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373356-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)